molecular formula C6H12N2 B3079045 3-Methyl-3,6-diazabicyclo[3.1.1]heptane CAS No. 1059700-16-1

3-Methyl-3,6-diazabicyclo[3.1.1]heptane

Cat. No. B3079045
CAS RN: 1059700-16-1
M. Wt: 112.17 g/mol
InChI Key: PWOVIVDQSUNZNN-UHFFFAOYSA-N
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Description

3-Methyl-3,6-diazabicyclo[3.1.1]heptane is a chemical compound with the CAS Number: 1059700-16-1 . It has a molecular weight of 112.17 . There are also variants of this compound such as 3-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride with the CAS Number: 2089649-86-3 and 3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid) with the CAS Number: 1059700-17-2 .


Molecular Structure Analysis

The InChI code for 3-Methyl-3,6-diazabicyclo[3.1.1]heptane is 1S/C6H12N2/c1-8-3-5-2-6(4-8)7-5/h5-7H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. The equilibrium geometric parameters for a similar molecule, MDABH, were determined in a study .

Scientific Research Applications

Medicinal Chemistry and Drug Design

3,6-Diazabicyclo[3.1.1]heptane derivatives are significant in medicinal chemistry, particularly as intermediates for creating novel bridged bicyclic piperazines. These compounds serve as piperazine isosteres, featuring similar lipophilicity and structural characteristics beneficial for drug development. A concise synthesis method for N3- and N6-monoprotected derivatives has been established, highlighting the potential of these scaffolds in designing new therapeutic agents (Walker & Bedore, 2012).

Pharmacological Applications

In pharmacology, 3,6-diazabicyclo[3.1.1]heptane derivatives have been identified as novel ligands for nicotinic acetylcholine receptors (nAChRs), including α4β2 and α6/α3β2β3 subtypes. These compounds have shown partial or full agonist activities, offering insights into developing treatments for disorders related to nAChR dysfunctions. The synthesis of such compounds and their pharmacological characterization underline their importance in neuroscience and drug discovery efforts (Strachan et al., 2014).

Synthetic Chemistry

The synthesis of biologically active bridged diazabicycloheptanes underscores the versatility of these scaffolds in generating structurally diverse and biologically significant molecules. Research has detailed the assembly of diazabicycloheptanes and their applications across different biological activities, demonstrating their broad utility in synthetic and medicinal chemistry (Murineddu et al., 2012).

Neuropharmacology

Exploring the potential of 3,6-diazabicyclo[3.1.1]heptane derivatives as neuronal nicotinic receptor ligands has led to the discovery of compounds with high affinity and selectivity towards specific nAChR subtypes. Such studies are crucial for the development of new therapies for neurological conditions, offering a foundation for targeted drug design and development (Murineddu et al., 2008).

properties

IUPAC Name

3-methyl-3,6-diazabicyclo[3.1.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-8-3-5-2-6(4-8)7-5/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOVIVDQSUNZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC(C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3,6-diazabicyclo[3.1.1]heptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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